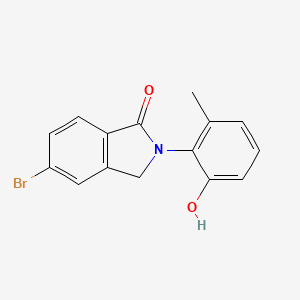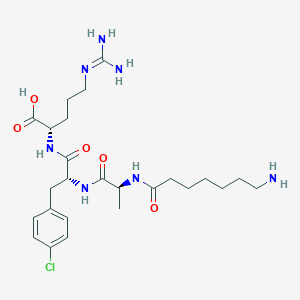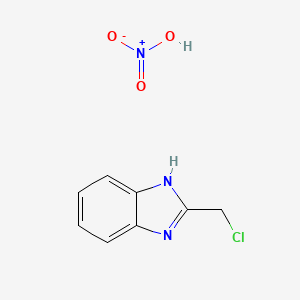![molecular formula C13H12FN3 B15169936 2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine CAS No. 918664-30-9](/img/structure/B15169936.png)
2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound features a fluorophenyl group and an ethenyl linkage, making it a unique derivative of triazine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4,6-dimethyl-1,3,5-triazine-2-amine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 4,6-dimethyl-1,3,5-triazine-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)ethylamine: A related compound with a similar fluorophenyl group but different functional groups.
4-Fluorophenethyl alcohol: Another related compound with a hydroxyl group instead of the triazine ring.
2-[2-(4-Fluorophenyl)ethenyl]-3-phenyl-5-(phenylamino)-1,3,4-thiadiazolium chloride: A compound with a similar ethenyl linkage but different heterocyclic ring.
Uniqueness
2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine is unique due to its combination of a fluorophenyl group and a triazine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
918664-30-9 |
|---|---|
Formule moléculaire |
C13H12FN3 |
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
2-[2-(4-fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine |
InChI |
InChI=1S/C13H12FN3/c1-9-15-10(2)17-13(16-9)8-5-11-3-6-12(14)7-4-11/h3-8H,1-2H3 |
Clé InChI |
DGYLOAAKNVDXRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



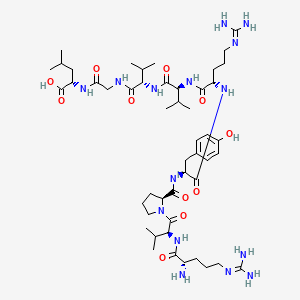
![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
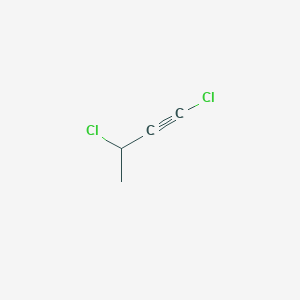
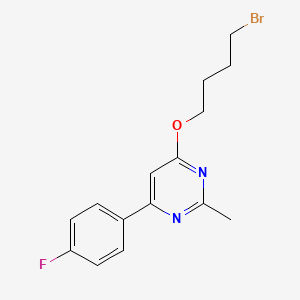
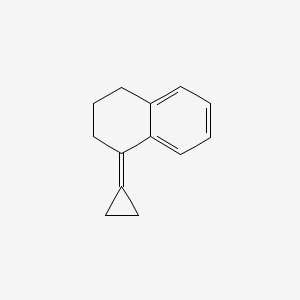
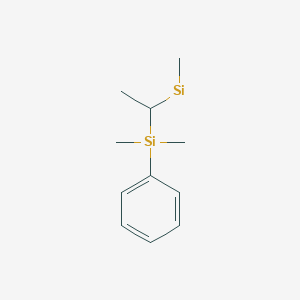
![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
